molecular formula C10H20N2O B15258722 3,3-Dimethyl-1-(4-methylcyclohexyl)urea

3,3-Dimethyl-1-(4-methylcyclohexyl)urea

Cat. No.: B15258722
M. Wt: 184.28 g/mol
InChI Key: DMYWQTPMTQJDBJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-methylcyclohexyl)urea is a substituted urea derivative characterized by a urea backbone with two methyl groups on one nitrogen atom and a 4-methylcyclohexyl group on the adjacent nitrogen. This compound is structurally tailored to balance lipophilicity and steric hindrance, making it a valuable intermediate in organic synthesis and pharmaceutical applications. For instance, derivatives of dimethylurea with cyclohexyl substituents are utilized in the synthesis of 4-aminocyclohexanoic acid, a precursor for pharmaceuticals, due to their ability to stabilize reactive intermediates under controlled conditions .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1,1-dimethyl-3-(4-methylcyclohexyl)urea

InChI

InChI=1S/C10H20N2O/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h8-9H,4-7H2,1-3H3,(H,11,13)

InChI Key

DMYWQTPMTQJDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea typically involves the reaction of 4-methylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-methylcyclohexyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(4-methylcyclohexyl)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Backbone

The positioning of methyl groups on the urea backbone significantly impacts chemical behavior. For example:

  • 3,3-Dimethyl-1-(4-methylcyclohexyl)urea : Methyl groups on the second nitrogen (N3) create steric hindrance, reducing hydrogen-bonding capacity compared to analogs with 1,1-dimethyl substitution.
  • 1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea : Here, methyl groups are on the first nitrogen (N1), leaving N3 unhindered, which may enhance reactivity in nucleophilic environments .
Table 1: Substituent Effects on Urea Backbone
Compound Substituent Position Key Structural Feature
3,3-Dimethyl-1-(4-methylcyclohexyl)urea N3, N3 High steric hindrance
1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea N1, N1 Reduced hindrance, enhanced polarity

Cyclohexyl Ring Modifications

Variations in the cyclohexyl substituent alter polarity, solubility, and application:

  • 3,3-Dimethyl-1-(4-oxocyclohexyl)urea (CAS: 1512029-27-4): The 4-oxo group increases polarity, improving solubility in polar solvents like methanol or water. This contrasts with the 4-methyl group in the target compound, which enhances lipophilicity .
  • 1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea : The oxoethyl side chain introduces additional hydrogen-bonding sites, making it suitable for catalytic applications .
Table 2: Cyclohexyl Substituent Impact
Compound Cyclohexyl Substituent Solubility (Polar Solvents) Key Application
3,3-Dimethyl-1-(4-methylcyclohexyl)urea 4-methyl Moderate Pharmaceutical intermediates
3,3-Dimethyl-1-(4-oxocyclohexyl)urea 4-oxo High Contrast agent formulations
1,1-Dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea trans-4-(2-oxoethyl) High Organic synthesis catalysts

Functional Analogs: Bitertanol and Derivatives

Bitertanol (C₂₀H₂₃N₃O₂)

Bitertanol, a triazole-containing fungicide, shares a urea-like structure but incorporates a biphenyl ether and a 1,2,4-triazole group. Key differences include:

  • Functional Groups: The triazole ring in Bitertanol confers antifungal activity, absent in simpler dimethylurea derivatives.
  • Complexity: Bitertanol’s larger molecular size and aromatic systems reduce solubility in water compared to 3,3-dimethyl-1-(4-methylcyclohexyl)urea .
Table 3: Functional Comparison with Bitertanol
Property 3,3-Dimethyl-1-(4-methylcyclohexyl)urea Bitertanol
Molecular Formula C₁₀H₁₉N₂O C₂₀H₂₃N₃O₂
Key Functional Groups Methyl, cyclohexyl Biphenyl, triazole
Primary Application Synthetic intermediate Agricultural fungicide
Water Solubility Low Very low

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